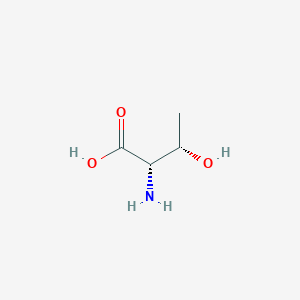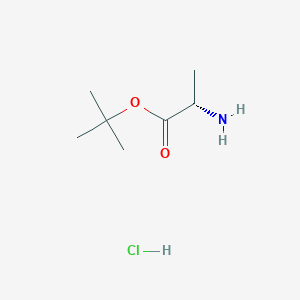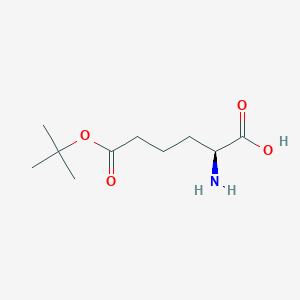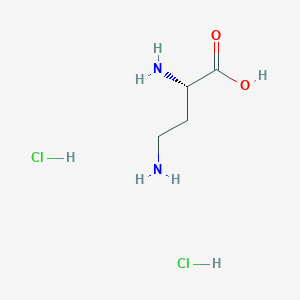
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate
Übersicht
Beschreibung
“(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C16H17NO3 . It adopts a folded conformation in the crystal structure . The crystal packing is stabilized by intermolecular O—H…O and N—H…O hydrogen-bonding interactions .
Molecular Structure Analysis
The molecular structure of “(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate” is characterized by a folded conformation in the crystal structure . The crystal packing is stabilized by intermolecular O—H…O and N—H…O hydrogen-bonding interactions .Wissenschaftliche Forschungsanwendungen
Crystallography : (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate has been analyzed in crystal studies, where its molecular structure was determined through intermolecular hydrogen bonding (Chen, Lai, Zhou, & Yang, 2011).
Asymmetric Synthesis : This compound is utilized in the asymmetric synthesis of various fluorinated l-tyrosine derivatives, demonstrating its utility in the synthesis of bioactive molecules (Monclus, Masson, & Luxen, 1995).
Polymer Modification : It's used in the modification of polyvinyl alcohol/acrylic acid hydrogels, which have increased thermal stability and exhibit promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).
Pharmacology and Biochemistry : Research has explored its role in the synthesis of various compounds with antimicrobial activity (Mickevičienė et al., 2015), the development of potent PPARγ agonists (Reynolds & Hermitage, 2001), and the synthesis of novel uterine relaxants (Viswanathan, Kodgule, & Chaudhari, 2005).
Material Science : It's also involved in the synthesis of hydrophilic aliphatic polyesters, indicating its utility in materials science (Trollsås et al., 2000).
Chemistry of Beta-Adrenolytics : This compound has been studied for its physico-chemical properties in relation to beta-adrenolytic activity, providing insights into the relationship between molecular structure and biological activity (Stankovicová et al., 2014).
Antifungal Peptide Design : Computational studies have examined its use in the design of antifungal peptides, highlighting its potential in drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Eigenschaften
IUPAC Name |
benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCTWRNVKLXEQC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | |
CAS RN |
42406-77-9 | |
| Record name | 42406-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















